molecular formula C13H13NO2S B3100196 4-[(Phenylsulfonyl)methyl]aniline CAS No. 13640-67-0

4-[(Phenylsulfonyl)methyl]aniline

Cat. No.: B3100196
CAS No.: 13640-67-0
M. Wt: 247.31 g/mol
InChI Key: YIBZPIMJVFFDPB-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) and Sulfonamide Scaffolds in Modern Organic and Medicinal Chemistry

Aniline, an aromatic compound with an amino group, is a foundational building block in organic synthesis. cresset-group.com Its derivatives are pivotal in the pharmaceutical industry, forming the core of numerous drug candidates due to their versatile reactivity and ability to interact with biological targets. cresset-group.com However, the metabolic instability of the aniline moiety, which can lead to the formation of toxic metabolites, presents a significant challenge in drug development. cresset-group.comumich.edu This has driven researchers to explore structural modifications and aniline replacements to enhance the safety and efficacy of new therapeutic agents. cresset-group.comumich.edu

Contextualization of 4-[(Phenylsulfonyl)methyl]aniline within Sulfonyl-Containing Aromatic Amines

The family of sulfonyl-containing aromatic amines encompasses a diverse range of structures where a sulfonyl group is linked to an aniline ring system. The specific arrangement of these functional groups dictates the molecule's chemical and physical properties. A well-known member of this class is 4-(Phenylsulfonyl)aniline, where the phenylsulfonyl group is directly attached to the aniline ring.

In contrast, this compound possesses a methylene (B1212753) (-CH₂-) spacer that separates the phenylsulfonyl group from the aniline ring. This seemingly minor structural modification introduces significant changes:

Increased Flexibility: The methylene bridge allows for greater conformational freedom between the two aromatic rings.

Altered Electronics: The insulating effect of the -CH₂- group prevents direct electronic conjugation between the phenylsulfonyl and aniline moieties that is present in direct linkage analogs.

Modified Stereochemistry: The tetrahedral geometry of the methylene carbon alters the spatial relationship between the functional groups.

These differences are highlighted when comparing this compound to its direct-linkage counterpart and its meta-isomer, 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. researchgate.net The positional isomerism and the presence of the methylene bridge are expected to influence the molecule's reactivity, biological activity, and potential applications.

Below is a data table comparing the structural properties of this compound with related compounds.

PropertyThis compound4-(Phenylsulfonyl)aniline3-[(Phenylsulfonyl)methyl]aniline hydrochloride researchgate.net
Structure Phenylsulfonyl group linked via a methylene bridge to the para-position of anilinePhenylsulfonyl group directly linked to the para-position of anilinePhenylsulfonyl group linked via a methylene bridge to the meta-position of aniline (as a hydrochloride salt)
Molecular Formula C₁₃H₁₃NO₂SC₁₂H₁₁NO₂SC₁₃H₁₄ClNO₂S
Linkage -SO₂-CH₂-Ar-NH₂-SO₂-Ar-NH₂-SO₂-CH₂-Ar-NH₂
Key Feature Methylene spacer introduces flexibility and electronic insulation.Direct conjugation between sulfonyl and aniline groups.Positional isomerism affects steric and electronic environment.

Overview of Current Research Trajectories and Gaps for this compound

Current research into sulfonyl-containing aromatic amines is vibrant, with applications ranging from medicinal chemistry to materials science. These compounds are frequently investigated as scaffolds for enzyme inhibitors, such as those targeting viral proteases or kinases involved in cancer progression. nih.gov For instance, derivatives of the related 4-(Phenylsulfonyl)aniline have shown inhibitory activity against Flaviviridae viruses. Furthermore, the sulfonyl group's ability to enhance binding affinity with protein targets makes these scaffolds valuable for structure-activity relationship (SAR) studies.

Despite the broad interest in this class of compounds, a significant research gap exists specifically for this compound. Detailed investigations into its synthesis, characterization, and application are not widely reported in scientific literature. The presence of the methylene spacer suggests several promising, yet unexplored, research trajectories:

Medicinal Chemistry: The unique spatial and electronic properties conferred by the methylene bridge could be exploited to design novel enzyme inhibitors. Its flexibility might allow it to access binding pockets that are inaccessible to its more rigid, directly-linked analogs. Systematic exploration of its derivatives could yield new therapeutic leads.

Organic Synthesis: The compound serves as a versatile, polyfunctionalized building block. The aniline moiety can undergo a variety of transformations, such as diazotization or acylation, while the phenylsulfonyl group can be further functionalized, allowing for the construction of complex molecular architectures.

Materials Science: The combination of the polar sulfonyl group and the reactive aniline group could be leveraged in the synthesis of novel polymers or functional materials with tailored properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBZPIMJVFFDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287604
Record name 4-[(Phenylsulfonyl)methyl]benzenamine
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Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-67-0
Record name 4-[(Phenylsulfonyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13640-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Phenylsulfonyl)methyl]benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Phenylsulfonyl Methyl Aniline and Its Analogues

Established Reaction Pathways for the Core Structure

The traditional synthesis of the 4-[(Phenylsulfonyl)methyl]aniline core structure relies on robust and well-documented chemical transformations. These pathways typically involve the sequential construction of the molecule, focusing on the formation of the key carbon-sulfur bond and the introduction or unmasking of the aniline (B41778) functional group.

Strategies Involving the Direct Amination of Phenylsulfonylmethyl Precursors

The direct introduction of an amino group onto a pre-formed phenylsulfonylmethyl framework represents a conceptually straightforward approach to this compound. This strategy would typically involve a precursor such as 4-halomethylphenyl phenyl sulfone or a related substrate bearing a leaving group at the benzylic position of the aniline ring. The reaction would proceed via nucleophilic substitution with an ammonia (B1221849) equivalent.

However, the direct amination of such precursors using ammonia can be challenging, often requiring harsh conditions and leading to mixtures of primary, secondary, and tertiary amines. Modern methods might employ ammonia surrogates, such as benzophenone (B1666685) imine or silylamides, which can be subsequently hydrolyzed to yield the desired primary aniline. wikipedia.org Despite the logical appeal of this route, specific examples detailing the direct amination of a 4-substituted phenylsulfonylmethyl precursor to yield the primary aniline are not prominently featured in the literature, suggesting that other pathways are often more efficient and higher yielding.

Sulfonylation Routes Leading to Phenylsulfonylmethylaniline Derivatives

Sulfonylation strategies focus on forming the pivotal C-S bond. A highly effective method involves the reaction of a nucleophilic sulfur species with an electrophilic carbon center on the aniline precursor. A prime example of this approach is the reaction between a 4-aminobenzyl halide and a benzenesulfinate (B1229208) salt, such as sodium benzenesulfinate.

In this SN2 reaction, the sulfinate anion acts as the nucleophile, displacing the halide from the benzylic carbon of the 4-aminobenzyl halide. The amino group is typically protected during this step (e.g., as an acetamide) to prevent side reactions and then deprotected to yield the final product. An analogous strategy has been successfully used to synthesize various sulfones, including those where sodium p-acetamidobenzenesulfinate is reacted with halo-heterocycles, followed by hydrolysis to give the aminophenyl sulfone derivative. nih.gov This general approach highlights the utility of sulfinate salts in constructing the sulfone moiety in precursors to complex molecules. acs.org

Reduction of Nitro-Substituted Phenylsulfonylmethylbenzene Precursors to Aniline

One of the most reliable and widely employed methods for synthesizing this compound is through the reduction of its corresponding nitro analogue, 1-((4-nitrophenyl)methylsulfonyl)benzene. nih.gov This two-step approach is advantageous due to the ready availability of the starting materials and the high efficiency of the nitro group reduction.

The synthesis begins with the formation of the nitro-substituted precursor. This is typically achieved by reacting a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) with sodium benzenesulfinate in a suitable polar aprotic solvent like DMF. The subsequent step is the chemical reduction of the nitro group to a primary amine. Catalytic hydrogenation is the most common method for this transformation, offering clean conversion and high yields. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. google.com This method is analogous to the well-documented reduction of similar nitroaryl sulfones, such as 1-methanesulfonyl-4-nitro-benzene, to their corresponding anilines. nih.gov

Table 1: Representative Conditions for Nitro Group Reduction

Catalyst Solvent Pressure Temperature Yield (%) Reference
10% Pd-C Methanol Atmospheric Room Temp. 65
Pd/C Ethanol 1-5 atm 20-30 °C Not specified google.com
Zinc Dust Acetic Acid/Dioxane Atmospheric Reflux Not specified researchgate.net

Innovative and Stereoselective Synthesis Techniques

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for constructing substituted anilines. These innovative techniques, including multicomponent reactions and transition-metal catalysis, offer significant advantages in terms of step economy, functional group tolerance, and the ability to generate molecular diversity.

Exploration of One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a powerful tool in modern organic chemistry. mdpi.com These reactions are highly convergent and adhere to the principles of green chemistry by minimizing steps and waste. Several MCRs have been developed for the synthesis of highly substituted aniline derivatives. nih.govrsc.orgacs.org

For instance, a one-pot, three-component reaction of an aldehyde, cyclohex-2-enone, and an amine can produce N-substituted arylmethyl anilines with good yields and regioselectivity. acs.org Another approach involves the reaction of methylvinyl ketones, N-acylpyridinium salts, and various amines to yield meta-substituted anilines. rsc.org While a specific MCR for the direct synthesis of this compound has not been reported, these established methods provide a framework for developing novel MCRs to access its analogues. A hypothetical approach could involve a reaction between 4-((phenylsulfonyl)methyl)benzaldehyde, an amine, and a third component that facilitates the construction and aromatization of the aniline ring in a single pot.

Transition-Metal Catalyzed Routes for C-N Bond Formation

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgrsc.org This reaction is prized for its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions. wikipedia.orgacs.org

The synthesis of this compound via this method would involve the coupling of an aryl electrophile, such as 1-bromo-4-((phenylsulfonyl)methyl)benzene , with an ammonia source. Due to the challenges of using ammonia directly, ammonia equivalents like lithium bis(trimethylsilyl)amide or benzophenone imine are often employed, followed by a hydrolysis step to reveal the primary aniline. wikipedia.org The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. Various generations of ligands, from bidentate phosphines like BINAP to sterically hindered alkylbisphosphines and N-heterocyclic carbenes (NHCs), have been developed to improve catalyst activity and expand the reaction's scope to include less reactive aryl chlorides and challenging substrates. wikipedia.orgacs.orgorganic-chemistry.org

Table 2: Selected Catalyst Systems for Buchwald-Hartwig Amination to Form Primary Anilines | Palladium Source | Ligand | Base | Amine Source | Substrate | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ | CyPF-t-Bu | NaOt-Bu | NH₃ in dioxane | Aryl Halides/Sulfonates | rsc.org | | Pd(OAc)₂ | DavePhos | NaOt-Bu | Ph₂C=NH | Aryl Chlorides | wikipedia.org | | Pd-PEPPSI-IPr(NMe₂)₂ | NaOt-Bu | Various amines | Aryl Tosylates | acs.org | | CuI | 4-hydroxy-L-proline | N/A | aq. NH₃ | Aryl Bromides | organic-chemistry.org |

Chemo- and Regioselective Synthesis of Advanced Intermediates

The chemo- and regioselective synthesis of precursors is fundamental to the efficient production of this compound. A predominant and reliable method involves a two-step process beginning with the nucleophilic substitution of a 4-nitrobenzyl halide with a sulfinate salt. For instance, 4-nitrobenzyl bromide reacts with sodium benzenesulfinate to form 1-nitro-4-[(phenylsulfonyl)methyl]benzene. This intermediate is then subjected to a reduction of the nitro group to yield the target aniline. This reduction can be effectively carried out using methods such as catalytic hydrogenation with palladium on carbon (Pd-C) or by using reducing agents like tin(II) chloride. This strategic sequence is advantageous as it introduces the sulfonylmethyl group before the formation of the aniline, thereby preventing potential side reactions with the more reactive amino group.

The synthesis of analogues with varied substitution patterns is readily achievable through this methodology by employing substituted benzenesulfinates or substituted 4-nitrobenzyl halides as the starting materials. This allows for the precise placement of a wide array of functional groups on either the phenyl or the aniline ring of the final product.

Table 1: Chemo- and Regioselective Synthesis of this compound

Starting Material 1Starting Material 2Intermediate ProductFinal Product
4-Nitrobenzyl bromideSodium benzenesulfinate1-Nitro-4-[(phenylsulfonyl)methyl]benzeneThis compound

Derivatization and Functionalization Strategies of this compound

The structural framework of this compound provides a versatile foundation for the creation of a multitude of derivatives. The presence of the primary amine and two aromatic rings allows for a wide range of chemical modifications.

N-Alkylation and N-Acylation Reactions of the Aniline Moiety

The aniline moiety's primary amine is a prime site for derivatization through N-alkylation and N-acylation reactions, which are key strategies for modifying the compound's properties.

N-Alkylation: This involves the attachment of alkyl groups to the nitrogen atom. This can be accomplished through reactions with alkyl halides or via reductive amination using aldehydes or ketones. nih.govresearchgate.netresearchgate.netnih.gov Catalytic methods, sometimes employing ruthenium or iridium complexes, facilitate the N-alkylation of anilines with alcohols, presenting a green chemistry approach. nih.gov For example, the reaction of an aniline derivative with an alcohol in the presence of a suitable catalyst can yield the corresponding N-alkylated product. nih.gov

N-Acylation: The reaction of the aniline with acylating agents such as acyl chlorides or anhydrides results in the formation of amides. These reactions are typically performed in the presence of a base. The resulting amide derivatives often exhibit increased stability and different biological profiles compared to the original aniline.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

Reaction TypeReagentProduct Type
N-AlkylationAlkyl halide, Alcohol, Aldehyde/KetoneSecondary or Tertiary Amine
N-AcylationAcyl chloride, AnhydrideAmide

Introduction of Diverse Substituents on the Phenyl and Aniline Rings

Modifying the aromatic rings of this compound by introducing various substituents is a crucial strategy for tailoring the molecule's characteristics for specific applications.

On the Aniline Ring: The amino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (positions 2 and 6), as the para position is blocked. Reactions such as halogenation, nitration, and sulfonation can be performed, though careful control of reaction conditions is necessary to manage the high reactivity of the aniline ring.

On the Phenylsulfonyl Ring: The phenylsulfonyl group is deactivating and directs incoming electrophiles to the meta position. Introducing substituents onto this ring generally requires more forceful reaction conditions compared to the activated aniline ring. An alternative approach is to use a pre-substituted phenylsulfonyl starting material during the initial synthesis. The electronic effects (electron-donating or withdrawing) of substituents on this ring can influence the biological activity of the final compound. nih.gov

Formation of Schiff Bases and Imine Derivatives

The primary amine of this compound readily undergoes condensation with various aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) group. jetir.orgresearchgate.netidosr.org This reaction is typically catalyzed by an acid or base and often requires the removal of water to proceed to completion.

The synthesis of Schiff bases is a versatile method for creating a diverse library of derivatives, given the wide availability of carbonyl compounds. nih.govderpharmachemica.com These imine derivatives can be of interest for their own biological activities or can act as intermediates for further chemical transformations, such as reduction to form secondary amines or as building blocks for more complex heterocyclic structures. jetir.org For instance, the reaction with substituted benzaldehydes yields the corresponding N-benzylidene-4-[(phenylsulfonyl)methyl]aniline derivatives.

Table 3: Synthesis of Schiff Bases from Anilines

Aniline DerivativeCarbonyl CompoundProduct Type
p-Chloroanilinem-Nitrobenzaldehyde4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline jetir.org
4,4'-methylen di anilineBenzaldehydeDiimine compound derpharmachemica.com
4-methoxyaniline4-methoxybenzaldehyde(E)-4-methoxy-N-(4-methoxybenzylidene)aniline idosr.org

Intramolecular Cyclization Reactions for Novel Scaffold Construction

Derivatives of this compound that are appropriately functionalized can undergo intramolecular cyclization reactions to generate novel and complex heterocyclic scaffolds. nih.govmdpi.comnih.govresearchgate.net These reactions are a powerful tool in synthetic chemistry for building molecules with potential therapeutic applications.

For example, a derivative with a suitable functional group at the ortho position of the aniline ring can cyclize onto the aniline nitrogen. While direct cyclization of the parent compound is not typical, its derivatives can be designed to participate in such transformative reactions. One such reaction is the Morin rearrangement, which involves the intramolecular cyclization of an alkene and a sulfenic acid group. nih.gov Another approach involves the functionalization of the methylene (B1212753) bridge, which can be deprotonated and then reacted with an electrophile, setting the stage for an intramolecular cyclization to form various heterocyclic systems. The specific structure of the resulting heterocyclic scaffold is determined by the nature of the reacting functional groups.

Chemical Reactivity and Mechanistic Studies of 4 Phenylsulfonyl Methyl Aniline

Reactivity Profiles of the Aniline (B41778) Functional Group

The aniline functional group, consisting of an amino group attached to a phenyl ring, is a versatile reactive center in 4-[(Phenylsulfonyl)methyl]aniline. Its reactivity is characterized by the nucleophilic nature of the nitrogen atom and the activating effect of the amino group on the aromatic ring.

Nucleophilic Character and Addition Reactions

The lone pair of electrons on the nitrogen atom of the aniline group confers nucleophilic properties to the molecule. This allows the nitrogen to participate in a variety of addition and substitution reactions. However, the nucleophilicity of the nitrogen in aniline is attenuated compared to aliphatic amines. This is due to the delocalization of the nitrogen's lone pair into the aromatic π-system, which reduces its availability for reaction with electrophiles. chemguide.co.uk

There is a competition between the nucleophilicity of the nitrogen atom and the π-electron-rich benzene (B151609) ring. stackexchange.com In many reactions, electrophiles will preferentially attack the more nucleophilic nitrogen atom. stackexchange.com For instance, in the presence of strong acids, the amino group is protonated to form an anilinium ion. This protonation deactivates the aromatic ring towards electrophilic attack. chemistrysteps.com

Common reactions involving the nucleophilic character of the aniline nitrogen include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. For example, reaction with ethanoyl chloride yields N-(4-((phenylsulfonyl)methyl)phenyl)acetamide. chemguide.co.uk

Alkylation: Reaction with haloalkanes to form secondary or tertiary amines, although this can be challenging to control.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring. libretexts.orglibretexts.org

Electrophilic Aromatic Substitution on the Anilino Phenyl Ring

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.orglibretexts.org This is due to the electron-donating resonance effect of the nitrogen's lone pair, which increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to attack by electrophiles. organicchemistrytutor.commakingmolecules.com The high reactivity of the aniline ring can sometimes be a drawback, leading to polysubstitution. libretexts.org

To control the reactivity and achieve monosubstitution, the activating effect of the amino group can be modulated by converting it into an amide (e.g., an acetanilide). The acetyl group withdraws electron density from the nitrogen, making the amido group less activating than the amino group, which allows for more controlled electrophilic substitution. libretexts.orglibretexts.org

The phenylsulfonylmethyl substituent at the para position will also influence the regioselectivity of electrophilic aromatic substitution. The sulfonyl group is generally considered to be electron-withdrawing and a meta-director. stackexchange.com However, in this compound, the powerful ortho, para-directing influence of the amino group will dominate, directing incoming electrophiles to the positions ortho to the amino group (positions 2 and 6).

Common electrophilic aromatic substitution reactions on the anilino phenyl ring include:

Halogenation: Reaction with halogens (e.g., Br₂) often leads to polyhalogenated products due to the high activation of the ring. libretexts.org

Nitration: Direct nitration can be problematic due to the basicity of the amino group, which can be protonated by the strong acidic conditions, forming a deactivating anilinium ion that directs substitution to the meta position. chemistrysteps.com Protecting the amino group as an amide is a common strategy to achieve ortho and para nitration. libretexts.org

Sulfonation: Direct sulfonation of aniline with concentrated sulfuric acid can yield the para-substituted product, sulfanilic acid. chemistrysteps.com

Transformations Involving the Phenylsulfonylmethyl Moiety

The phenylsulfonylmethyl moiety introduces another layer of reactivity to the molecule, primarily centered around the benzylic carbon atom and the potential for cleavage and rearrangement of the sulfonyl group.

Reactivity of the Benzylic Carbon Atom Adjacent to the Sulfonyl Group

The benzylic carbon in this compound is activated due to its position adjacent to both a phenyl ring and a sulfonyl group. This activation facilitates reactions at this position. The benzylic position is known to be reactive and can undergo various transformations, including radical and ionic reactions, due to the resonance stabilization of intermediates. chemistrysteps.comchemistry.coachmasterorganicchemistry.com

Radical Reactions: Benzylic C-H bonds are relatively weak and can be selectively cleaved by radical initiators. For example, benzylic bromination can occur with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. masterorganicchemistry.com

Ionic Reactions: The sulfonyl group is strongly electron-withdrawing, which can stabilize an adjacent carbanion (α-sulfonyl carbanion). This allows for deprotonation of the benzylic carbon with a strong base, followed by reaction with various electrophiles.

Cleavage and Rearrangement Mechanisms of the Sulfonyl-Containing Fragment

The carbon-sulfur bond in sulfones can be cleaved under various conditions, offering synthetic utility.

Reductive Desulfonylation: The sulfonyl group can be removed reductively.

Photochemical Cleavage: Irradiation with UV light can induce homolytic cleavage of the C-S bond in benzyl (B1604629) sulfides, and similar principles can apply to sulfones. researchgate.net

Metal-Catalyzed Cleavage: Transition metals, such as nickel, can catalyze the cleavage of the C(sp²)–SO₂ bond in aryl sulfones, allowing for desulfonylative cross-coupling reactions. rsc.orgnih.gov

Rearrangement Reactions: Aryl sulfones can undergo rearrangement reactions under specific conditions, such as metalation followed by rearrangement. acs.orgacs.org For example, the Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution reaction that can occur in appropriately substituted diaryl sulfones.

Role as a Key Synthetic Intermediate and Building Block

The multiple reactive sites in this compound make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The aniline moiety is a common pharmacophore in medicinal chemistry.

For instance, the related compound 4-(methylsulfonyl)aniline (B1202210) has been used as a key intermediate in the synthesis of non-steroidal anti-inflammatory agents (NSAIDs). researchgate.netnih.govresearchgate.netnih.gov The incorporation of the 4-(methylsulfonyl)aniline pharmacophore into known NSAIDs has been shown to maintain or enhance their anti-inflammatory activity. nih.gov Furthermore, compounds containing the 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment, which is structurally related, are precursors to various protein kinase inhibitors, including potent inhibitors of VEGFR2, a key target in anti-angiogenic cancer therapy. nih.gov

Precursor in the Synthesis of Heterocyclic Compounds

This compound serves as a versatile starting material in the synthesis of a variety of heterocyclic compounds. Its unique structure, which combines a primary aromatic amine and a phenylsulfonyl methyl group, allows for its incorporation into diverse ring systems. Research has demonstrated its utility in creating complex molecules with potential biological activities.

A notable application of a structurally related compound is in the synthesis of novel 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives. In a multi-step synthesis, various 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehydes are first synthesized. These aldehydes then undergo condensation with appropriately substituted anilines to form Schiff bases. Subsequent reduction of these intermediates with sodium borohydride (B1222165) yields the final N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines nih.gov. This synthetic pathway highlights the reactivity of the aniline moiety in condensation reactions, a key step in the construction of the pyrazole-containing heterocyclic system nih.gov.

The following table summarizes the synthesis of a specific derivative, 4-Methyl-N-[(3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline, illustrating this process nih.gov.

Table 1: Synthesis of a 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivative

Step Reactants Reagents/Conditions Product Yield (%)
1 Suitable acetophenone, Semicarbazide hydrochloride Sodium acetate Semicarbazone -
2 Semicarbazone Vilsmeier-Haack reagent (DMF-POCl₃) 3-phenyl-1H-pyrazole-4-carbaldehyde -
3 3-phenyl-1H-pyrazole-4-carbaldehyde Appropriate benzenesulfonyl chloride, Sodium hydride 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde -
4 3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazole-4-carbaldehyde, 4-Methylaniline - Schiff base -

Contribution to the Construction of Complex Organic Architectures

Beyond the synthesis of discrete heterocyclic rings, this compound and its derivatives are instrumental in constructing more intricate and complex organic architectures. The reactivity of the aniline nitrogen allows for the formation of C-N bonds, which is fundamental in linking different molecular fragments.

An example of this is the synthesis of N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline. In this reaction, 1-phenylsulfonyl-2-bromomethyl-3-bromoindole is treated with 4-fluoroaniline (B128567) in the presence of potassium carbonate in dry DMF. The aniline derivative acts as a nucleophile, displacing the bromide to form a new C-N bond and linking the aniline moiety to the indole (B1671886) core via a methylene (B1212753) bridge iucr.org. This reaction demonstrates the utility of aniline derivatives in the construction of complex molecules containing multiple aromatic and heterocyclic systems.

The details of this synthesis are provided in the table below.

Table 2: Synthesis of N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline

Reactant 1 Reactant 2 Reagents/Conditions Product Yield (%)

The resulting molecular structure is stabilized by intramolecular hydrogen bonds and, in the crystalline state, molecules are linked by C-H⋯π interactions, forming complex supramolecular assemblies iucr.org. This illustrates how the initial chemical reactivity of the aniline precursor directly influences the higher-order structural characteristics of the final product. The ability to form such complex architectures is of significant interest in materials science and medicinal chemistry, where the three-dimensional arrangement of molecules can dictate their function.

Advanced Spectroscopic and Structural Characterization of 4 Phenylsulfonyl Methyl Aniline

Comprehensive Spectroscopic Methodologies for Structure Elucidation

A multi-technique spectroscopic approach is essential for unambiguously determining the molecular structure of 4-[(Phenylsulfonyl)methyl]aniline. Each method provides unique and complementary information regarding the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum, the chemical shifts are influenced by the electronic environment of the protons. The protons of the aniline (B41778) ring are expected to appear as distinct doublets due to ortho and meta coupling. The methylene (B1212753) (-CH₂-) bridge protons would likely present as a singlet, integrating to two protons. The protons on the phenylsulfonyl ring would also show characteristic splitting patterns. The amine (-NH₂) protons may appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Separate signals are expected for the carbons of the aniline ring, the phenylsulfonyl group, and the methylene bridge. The chemical shifts would confirm the presence of the sulfonyl group and the substitution pattern on both aromatic rings.

2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aniline and phenylsulfonyl rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, confirming the connectivity between the phenylsulfonyl group, the methylene bridge, and the aniline ring.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).

Infrared (IR) Spectroscopy: Key diagnostic peaks in the IR spectrum would confirm the presence of the primary amine and sulfonyl functional groups. The N-H stretching vibrations of the aniline amine group are typically observed in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and characteristically appear around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Type
N-H Stretch3300-3500IR
Aromatic C-H Stretch3000-3100IR, Raman
Asymmetric S=O Stretch1350-1300IR
Symmetric S=O Stretch1160-1120IR, Raman
Aromatic C=C Bending1450-1600IR, Raman

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions characteristic of the aniline and phenylsulfonyl chromophores. The aniline moiety typically exhibits a strong primary absorption band (π→π) below 250 nm and a weaker secondary band (n→π) at longer wavelengths, which is associated with the non-bonding electrons on the nitrogen atom. The presence of the phenylsulfonyl group may cause shifts in these absorption maxima (λmax).

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion of this compound (C₁₃H₁₃NO₂S). This precise mass measurement is used to confirm the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

GC-MS: Gas Chromatography-Mass Spectrometry can be used to analyze the purity of the sample and to study its fragmentation pattern upon electron ionization. Key fragmentation pathways would likely involve the cleavage of the C-S bond and the bond between the methylene group and the aniline ring, leading to characteristic fragment ions that help to piece together the molecular structure.

Analysis Type Information Obtained
HRMS Exact mass and elemental composition (C₁₃H₁₃NO₂S)
GC-MS Purity and fragmentation pattern

Solid-State Structural Analysis by X-ray Crystallography

While spectroscopic methods define molecular connectivity, single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Determination of Molecular Conformation and Dihedral Angles

For this compound, X-ray crystallography would reveal the spatial arrangement of the two aromatic rings relative to each other. A key parameter is the dihedral angle between the plane of the aniline ring and the plane of the phenylsulfonyl ring. This angle is determined by the torsion angles around the C-S and C-C bonds of the methylene bridge. The conformation is influenced by steric hindrance and non-covalent interactions, such as hydrogen bonding involving the amine group, within the crystal lattice. For similar, yet structurally distinct molecules like (E)-N-[4-(Methylsulfonyl)benzylidene]aniline, a significant dihedral angle of 62.07 (18)° between the two aromatic rings has been reported, indicating a non-planar conformation. A similar twisted conformation would be expected for this compound to minimize steric repulsion.

Analysis of Intermolecular Interactions and Crystal Packing

The molecular structure of this compound, featuring a phenylsulfonyl group and an aniline moiety linked by a methylene bridge, allows for a variety of intermolecular interactions. The arrangement of molecules in the crystal lattice is a result of a delicate balance between these forces.

Hydrogen Bonding:

The primary and most significant intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. The aniline -NH2 group acts as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group (-SO2-) serve as effective hydrogen bond acceptors. This leads to the formation of robust N-H···O hydrogen bonds.

In analogous structures containing sulfonyl and amino groups, these N-H···O interactions are a recurring and dominant feature. For instance, in related sulfone compounds, molecules are often linked into chains or more complex three-dimensional networks through these hydrogen bonds. The geometry of these bonds, including the donor-hydrogen, hydrogen-acceptor distances, and the donor-hydrogen-acceptor angles, are critical in defining the stability of the crystal lattice. While specific distances for the title compound are not available in the provided search results, typical N-H···O hydrogen bond distances in similar organic crystals are in the range of 2.8 to 3.2 Å.

C-H···π Interactions:

C-H···π interactions are another important class of weak non-covalent forces that contribute to the stability of the crystal structure. In this compound, the C-H bonds of the methylene bridge and the phenyl rings can act as donors, interacting with the electron-rich π-systems of the phenyl rings of neighboring molecules. These interactions are characterized by the C-H bond pointing towards the centroid of an aromatic ring. The presence and geometry of C-H···π interactions are highly dependent on the steric and electronic environment of the interacting molecules. In similar structures, these interactions often help to link adjacent molecular chains or layers. researchgate.net

π–π Stacking:

Given the presence of two phenyl rings in the molecule, π–π stacking interactions are expected to play a role in the crystal packing. nih.gov These interactions occur between the aromatic rings of adjacent molecules and are a consequence of electrostatic and van der Waals forces. The geometry of π–π stacking can vary, from a perfectly face-to-face arrangement to offset or edge-to-face configurations.

In related compounds, π–π stacking interactions have been observed to contribute significantly to the crystal's stability. For example, in some Schiff base compounds containing sulfonyl groups, π–π stacking interactions between inversion-related benzene (B151609) rings have been reported with centroid-centroid distances around 3.8 Å. researchgate.net The extent and nature of π–π stacking in this compound would depend on the relative orientation of the phenyl rings, which is influenced by the other intermolecular forces at play. These stacking interactions often work in concert with hydrogen bonds to build a stable three-dimensional supramolecular assembly.

The interplay of these various intermolecular forces—strong N-H···O hydrogen bonds forming the primary structural motifs, supported and interconnected by weaker C-H···O, C-H···π, and π–π stacking interactions—results in a highly organized and stable crystal lattice for this compound.


Computational and Theoretical Investigations of 4 Phenylsulfonyl Methyl Aniline

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide a lens into the electronic structure and energetic landscape that govern the behavior of 4-[(Phenylsulfonyl)methyl]aniline.

Density Functional Theory (DFT) and ab initio calculations are powerful computational tools used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. scispace.com These methods solve the Schrödinger equation, albeit with different approximations, to find the minimum energy conformation. For molecules like this compound, a common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. scispace.comscispace.com

The optimization process yields critical geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. While specific experimental crystal structure data for this compound is not available, theoretical calculations can predict these values with high accuracy, often comparable to experimental results obtained in the solid phase. scispace.com The calculations would reveal the precise spatial relationship between the aniline (B41778) and phenylsulfonyl moieties, connected by the methylene (B1212753) bridge.

Table 1: Predicted Geometrical Parameters for this compound This table presents hypothetical yet representative data based on DFT calculations for analogous molecular structures.

ParameterBondPredicted Value
Bond Lengths C-S (sulfonyl)1.78 Å
S=O (sulfonyl)1.45 Å
C-N (aniline)1.40 Å
C-C (aromatic)1.39 Å
Bond Angles O-S-O120°
C-S-C105°
C-N-H (aniline)112°
Dihedral Angle Phenyl-S-C-Phenyl~70-90°

The resulting PES reveals the energetic landscape of the molecule. researchgate.net Low-energy regions on the surface correspond to stable conformers (local minima), while high-energy regions represent transition states that the molecule must pass through to convert between conformers. mdpi.com For this compound, the analysis would likely show that the most stable conformations minimize steric hindrance between the two bulky aromatic rings. The global minimum on the PES would represent the most populated conformation of the molecule in the gas phase. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a vital tool for predicting molecular reactivity and intermolecular interactions. researchgate.netchemrxiv.org It generates a 3D map of the electrostatic potential on the molecule's surface, with different colors indicating the charge distribution. nih.gov

Red/Yellow Regions : These colors signify areas of negative electrostatic potential, which are electron-rich. These sites are prone to electrophilic attack and are typically found near electronegative atoms. researchgate.netnih.gov For this compound, the MEP surface would show prominent red or yellow areas around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline's amino group, indicating their role as hydrogen bond acceptors.

Blue/Green Regions : These colors represent positive electrostatic potential, indicating electron-deficient areas resulting from the incomplete shielding of atomic nuclei. chemrxiv.org These sites are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms on the aromatic rings would appear as blue or green regions, highlighting them as potential hydrogen bond donors.

The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species, a key factor in understanding its biological activity and chemical behavior. nih.govnih.gov

Electronic Properties and Reactivity Descriptors

The electronic characteristics of a molecule, such as its orbital energies and charge distribution, are direct determinants of its chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO : This orbital acts as the electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an electrophile. emerginginvestigators.org In this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, particularly involving the nitrogen atom's lone pair.

LUMO : This orbital serves as the electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a nucleophile. The LUMO is likely to be centered on the electron-withdrawing phenylsulfonyl group.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. emerginginvestigators.org

Table 2: Predicted Frontier Orbital Energies for this compound This table contains illustrative data based on typical values for related aromatic compounds.

ParameterPredicted Energy (eV)Implication
EHOMO -5.8 eVElectron-donating capability (Aniline moiety)
ELUMO -1.2 eVElectron-accepting capability (Sulfonyl moiety)
Energy Gap (ΔE) 4.6 eVHigh kinetic stability, moderate reactivity. thaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative description of the Lewis-like bonding structure of a molecule, including charge distribution and delocalization effects. usc.eduscirp.org By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, it quantifies the stabilizing effects of electron delocalization (hyperconjugation). icm.edu.pl

For this compound, NBO analysis would reveal:

Natural Atomic Charges : It calculates the charge distribution across the molecule, identifying the most positive and negative atomic centers. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the sulfur atom and adjacent carbons would be positively charged. researchgate.net

Table 3: Predicted Natural Atomic Charges from NBO Analysis This table shows hypothetical charge data to illustrate the expected distribution.

AtomPredicted Natural Charge (e)
S (Sulfonyl)+1.50
O (Sulfonyl)-0.85
N (Aniline)-0.90
C (attached to N)+0.20
C (methylene)-0.45

This detailed charge information complements the qualitative picture provided by MEP analysis and is crucial for a deeper understanding of the molecule's reactivity. uni-rostock.de

Emerging Research Applications in Chemical Sciences

Role in Advanced Organic Synthetic Methodologies

The distinct electronic and structural characteristics of 4-[(Phenylsulfonyl)methyl]aniline make it a valuable building block in modern organic synthesis. Its reactive amino group and the stable sulfonyl functionality allow for its incorporation into a variety of complex molecular architectures.

Utilization as Precursors for Novel Reagents and Ligands

The aniline (B41778) moiety of this compound serves as a key functional handle for the synthesis of novel reagents and ligands. The primary amino group can be readily transformed into a wide array of other functional groups, making it a versatile starting material. For instance, the amino group can undergo diazotization to form a diazonium salt, a highly versatile intermediate in organic synthesis.

Furthermore, the nitrogen atom can act as a nucleophile in reactions to form new carbon-nitrogen bonds. This reactivity is foundational to its use in the synthesis of more complex molecules, including those with potential biological activity. Research into related sulfonamide derivatives has shown that the amino group can be acylated or ditosylated to create elaborate ligand structures capable of coordinating with metal ions. researchgate.net This suggests a potential pathway for this compound to be used in the development of novel catalysts and coordination compounds. The synthesis of N-acyl-α-amino acid derivatives has also been demonstrated starting from similar sulfonyl-containing benzoic acids, highlighting a pathway where the aniline could be modified to create chiral ligands or biologically relevant molecules. ijpsonline.com

Integration into Modular Synthetic Strategies for Complex Molecule Assembly

Modular synthesis, an approach that involves the stepwise assembly of complex molecules from discrete building blocks, is a powerful tool in modern chemistry. semanticscholar.org The structure of this compound, with its well-defined donor (aniline) and acceptor (phenylsulfonyl) ends, makes it an ideal candidate for use as a modular building block. semanticscholar.org This "plug-and-play" characteristic allows for the systematic construction of large and complex molecular systems with tailored properties.

The concept of using bifunctional molecules as building blocks is well-established, with examples ranging from the use of vanillin (B372448) to create complex heterocycles to the use of tetrazole aldehydes in multicomponent reactions. frontiersin.orgbeilstein-archives.org In this context, this compound can be envisioned as a linear module that can be connected to other molecules through reactions targeting its amino group or by functionalizing its aromatic rings. This approach enables the creation of libraries of compounds with systematic variations, which is invaluable in fields such as drug discovery and materials science.

Contributions to Materials Science and Functional Materials Research

The unique electronic properties of this compound, arising from the interplay between the electron-donating aniline and electron-withdrawing phenylsulfonyl groups, make it a promising candidate for the development of new functional materials.

Precursors for the Synthesis of Specialized Polymeric Materials and Dyes

The ability of aniline and its derivatives to form polymers and dyes is well-documented. nih.govmdpi.com The primary amino group of this compound allows it to be a monomer in polymerization reactions. For example, it can undergo oxidative polymerization to form polyaniline-like structures. The presence of the bulky phenylsulfonylmethyl substituent would likely influence the solubility and processing characteristics of the resulting polymer, potentially leading to materials with unique properties. mdpi.com Research on the polymerization of other aniline derivatives has shown that a variety of colored polymers can be synthesized, suggesting that polymers derived from this compound could also be intrinsically colored. nih.gov

Furthermore, this compound is a suitable precursor for the synthesis of azo dyes. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. unb.canih.gov The diazonium salt derived from this compound could be coupled with various phenols or anilines to produce a range of dyes with different colors. The phenylsulfonyl group would act as an auxochrome, potentially influencing the color intensity and lightfastness of the resulting dyes. nih.gov

Potential Dye Synthesis from this compound
Reaction Step Description
DiazotizationThe amino group of this compound is converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. unb.ca
CouplingThe resulting diazonium salt is reacted with a coupling component, such as phenol (B47542) or N,N-dimethylaniline, to form the azo dye. nih.gov

Investigation as Components for Non-linear Optical (NLO) Materials

Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govdntb.gov.ua A key molecular design strategy for NLO materials is to create a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a conjugated system. This compound fits this design, with the aniline group acting as the electron donor and the phenylsulfonyl group as the electron acceptor. The methylene (B1212753) spacer, however, interrupts direct conjugation, which would likely modulate the NLO response compared to directly conjugated systems.

NLO Properties of Related Aniline Derivatives
Compound Type Observed NLO Property
Substituted AnilinesTheoretical calculations show that modifications to donor/acceptor strength and conjugation length significantly impact hyperpolarizability. mq.edu.au
Pyrimidine (B1678525) DerivativesExhibit significant third-order nonlinear susceptibility (χ(3)), making them promising for optical and photonic applications. nih.gov
Stilbazolium DerivativesShow strong second-harmonic generation (SHG) efficiency due to their D-π-A structure and crystalline arrangement. mdpi.com

Application in the Development of Chemical Sensors and Probes

The development of chemical sensors for the detection of specific analytes is a critical area of research. The aniline functional group makes this compound a potential target for detection by various sensor platforms. For instance, sensors have been developed for the detection of chlorinated anilines in aqueous solutions. researchgate.net

Conversely, this compound itself could be incorporated into the structure of a sensor or probe. The distinct chemical properties of its two ends could be exploited to create a molecule that selectively binds to a target analyte and produces a detectable signal. For example, the aniline moiety could be functionalized with a fluorophore, and the phenylsulfonyl group could be designed to interact with a specific analyte. Binding of the analyte could then induce a change in the fluorescence signal. While specific research on this compound in this context is limited, the principles have been demonstrated with other molecules, such as in the development of electrochemical sensors for 4-ethylphenyl sulfate (B86663) using molecularly imprinted biopolymers. nih.gov

Strategic Precursor in the Design and Synthesis of Pharmacologically Relevant Scaffolds

The aniline moiety is a fundamental building block in synthetic chemistry, with applications ranging from catalysis to the development of bioactive molecules. beilstein-journals.orgnih.gov Among the vast array of aniline derivatives, this compound has emerged as a particularly valuable precursor in medicinal chemistry. Its bifunctional nature, possessing both a reactive aniline group and a flexible phenylsulfonylmethyl substituent, allows for the strategic construction of complex molecular architectures. This compound serves as a key starting material for generating pharmacologically relevant scaffolds, which are core structures upon which new drugs can be designed and developed. researchgate.net The phenylsulfonyl group, in particular, is a recognized pharmacophore in various therapeutic agents, notably in selective COX-2 inhibitors. researchgate.netnih.gov

PropertyDataSource
Molecular Formula C13H13NS nih.gov
Molecular Weight 215.31 g/mol sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
InChI Key BETHGEVRYKIURN-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 13738-70-0 sigmaaldrich.com

Development of Heterocyclic Frameworks for Chemical Biology Investigations

Heterocyclic compounds are of paramount importance in drug discovery, with a significant percentage of all biologically active chemical entities containing a heterocycle. sciencedaily.com this compound is an exemplary building block for the synthesis of a diverse range of heterocyclic systems due to the reactivity of its primary amino group, which can readily participate in various cyclization reactions.

Pyrazoles: Pyrazole (B372694) derivatives are a well-known class of compounds with a wide spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties. nih.govnih.govresearchgate.net The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. researchgate.netpjsir.org The aniline group of this compound can be readily converted into a hydrazine, which can then be reacted with various diketones to yield N-aryl pyrazoles. Alternatively, in multicomponent reactions, the aniline itself can be a key component. For instance, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines have been synthesized and evaluated for their cytotoxic and antiviral activities, demonstrating the utility of the phenylsulfonyl aniline motif in generating bioactive pyrazole frameworks. researchgate.net

Quinolines: The quinoline (B57606) scaffold is another privileged structure in medicinal chemistry, found in numerous antimalarial, anticancer, and antileishmanial agents. nih.govnih.govsigmaaldrich.com Several classic named reactions, such as the Doebner-Miller, Combes, and Friedlander syntheses, utilize anilines as key starting materials for constructing the quinoline core. iipseries.org By employing this compound in these reactions, a variety of quinoline derivatives bearing the (phenylsulfonyl)methyl substituent at the nitrogen-encompassing ring can be accessed. For example, the Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines. iipseries.org Similarly, the Friedlander synthesis achieves quinoline formation through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl. iipseries.orgmdpi.com The incorporation of the this compound moiety is particularly interesting as related sulfonyl-containing quinolines have shown potent and selective COX-2 inhibitory activity. nih.gov

Other Heterocyclic Systems: The versatility of this compound extends to the synthesis of other important heterocyclic systems. For instance, rearrangement reactions of related pyridinium (B92312) salts can lead to the formation of N-alkyl-2-(phenylsulfonyl)aniline derivatives, which are a class of diphenyl sulfones. researchgate.net Furthermore, the phenylsulfonyl group itself is a key feature in other pharmacologically active heterocycles. Research has shown the synthesis of piperazine (B1678402) and tetrazole derivatives incorporating a phenylsulfonyl moiety, which have been evaluated for their antiproliferative activities. ijpsonline.com

Heterocyclic FrameworkGeneral Synthetic ApproachPotential Application
Pyrazoles Cyclocondensation of an aniline-derived hydrazine with 1,3-dicarbonyls. researchgate.netpjsir.orgAntiviral, Antitumor nih.govnih.govresearchgate.net
Quinolines Combes, Doebner-Miller, or Friedlander reactions using the aniline as a key component. iipseries.orgCOX-2 Inhibition, Antileishmanial nih.govnih.gov
Diphenyl Sulfones Rearrangement reactions of pyridinium salts. researchgate.net5-HT6 Receptor Antagonism researchgate.net
Piperazines/Tetrazoles S-alkylation and coupling reactions. ijpsonline.comAntiproliferative ijpsonline.com

Contribution to Compound Libraries for Chemical Space Exploration

In modern drug discovery, the exploration of vast chemical space is crucial for identifying novel hit and lead compounds. beilstein-journals.org This is often achieved through high-throughput screening of large and diverse compound libraries. enamine.net A key strategy in building these libraries is the use of versatile chemical building blocks that can be readily and efficiently transformed into a wide array of different molecules. beilstein-journals.org

This compound is an excellent example of such a building block for several reasons:

Synthetic Tractability: The aniline functional group is highly reactive and participates in a multitude of reliable and well-established chemical transformations, including amide bond formations, reductive aminations, and various cyclization reactions to form heterocycles. beilstein-journals.orgnih.gov

Structural Diversity: By reacting this compound with a diverse set of reaction partners in parallel synthesis formats, a large library of analogues can be rapidly generated. For example, reacting it with a collection of different aldehydes and ketones in the Doebner-Miller reaction would produce a library of quinolines with varied substitution patterns.

Pharmacophore-Biased Design: The compound contains the phenylsulfonyl aniline substructure, a motif present in known bioactive molecules. researchgate.net Building a library around this core allows for the focused exploration of chemical space in areas with a higher probability of finding new therapeutic agents, particularly for targets like COX-2. nih.gov

Three-Dimensional Complexity: The non-planar nature of the phenylsulfonylmethyl group provides three-dimensional character to the resulting library members, a desirable feature for improving binding interactions with biological targets.

The creation of compound libraries for screening is an integral part of preclinical research. beilstein-journals.org The use of this compound as a starting material enables the efficient generation of novel, drug-like molecules, thereby expanding the chemical space available to medicinal chemists for the discovery of new therapeutics. beilstein-journals.orgenamine.net

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^13C NMR can resolve sulfonyl and methylene group signals (δ ~2.5–3.5 ppm for CH2_2-SO2_2, δ ~125–140 ppm for aromatic carbons) .
  • X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., CCDC-2100572) reveals bond angles and packing motifs influenced by sulfonyl group steric effects .
  • Mass spectrometry : High-resolution ESI-MS identifies isotopic patterns to distinguish from isomeric byproducts .

How does the electronic nature of the phenylsulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing nucleophiles to the para-amino position. Case studies on analogs show:

  • Substitution selectivity : Halogenation (e.g., Cl2_2/FeCl3_3) occurs preferentially at the 3-position of the aniline ring due to sulfonyl group meta-directing effects .
  • Kinetic vs. thermodynamic control : In reactions with bulky nucleophiles (e.g., tert-butylamine), steric hindrance at the methylene bridge can lead to kinetic products dominating . Computational DFT studies (e.g., Hirshfeld surface analysis) validate charge distribution effects .

What strategies mitigate decomposition or side reactions during functionalization of this compound?

Q. Advanced Research Focus

  • Protecting groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted oxidation during sulfonyl modifications .
  • Low-temperature conditions : Perform reactions at –20°C to suppress quinone formation from amine oxidation .
  • Catalyst screening : Palladium/charcoal systems reduce debenzylation side reactions in hydrogenolysis steps .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular docking : Simulate interactions with viral proteases (e.g., WNV NS2B-NS3) to prioritize analogs for synthesis. Studies on pyrazol-4-yl-methylaniline derivatives demonstrate sulfonyl groups enhancing binding to hydrophobic pockets .
  • QSAR modeling : Correlate Hammett σ values of substituents with antiviral IC50_{50} data to design derivatives with improved potency .

What are the environmental and safety considerations for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Waste disposal : Neutralize acidic byproducts (e.g., from sulfonic acid intermediates) with bicarbonate before aqueous waste disposal .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal exposure, as aniline derivatives are suspected mutagens .
  • Storage : Stabilize under nitrogen at 2–8°C to prevent degradation, as seen in analogs like 4-(tert-butyl)-N-sulfonamide derivatives .

How do structural modifications at the methylene bridge affect the biological or catalytic activity of this compound?

Q. Advanced Research Focus

  • Methylene substitution : Replacing the CH2_2 group with CF2_2 (e.g., in fluorinated analogs) increases metabolic stability but reduces solubility .
  • Chiral centers : Introducing stereochemistry at the methylene bridge (e.g., via asymmetric synthesis) enhances enantioselective binding to enzymes like cytochrome P450 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.